N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide” is a novel small molecule that has been identified as a potential inhibitor of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) . GRK2 and 5 are emerging therapeutic targets for the treatment of cardiovascular disease .
Synthesis Analysis
The synthesis of this compound involves structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl . This modification has displayed potent inhibitory activities toward GRK2 and 5 .Molecular Structure Analysis
The molecular structure of this compound is based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine . The structure includes a benzoxazole scaffold, a piperidin-4-yl group, and a pyrazol-4-yl pyridin-2-amine group .Applications De Recherche Scientifique
Antimicrobial Activity
Benzoxazole derivatives have been shown to possess antimicrobial properties. For example, certain compounds have demonstrated effectiveness against fungal species such as A. niger and C. albicans . It’s plausible that our compound could be researched for similar antimicrobial applications.
Antifungal Agents
Related research indicates that benzoxazole compounds can serve as potent antifungal agents . This suggests that our compound might be explored for use in treating fungal infections.
Anticancer Research
Some benzoxazole derivatives have been investigated for their potential anticancer properties . The compound could be studied for its efficacy in inhibiting cancer cell growth.
ALK Inhibition
Benzoxazole derivatives have been associated with the inhibition of Anaplastic Lymphoma Kinase (ALK), which is relevant in cancer treatment . This compound may be applicable in the design of new ALK inhibitors.
Tuberculosis Treatment
Compounds with a benzoxazole moiety have been synthesized and evaluated against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis . The compound could be a candidate for developing new treatments for tuberculosis.
Drug Design and Synthesis
The structural complexity of benzoxazole derivatives makes them interesting targets for drug design and synthesis studies . The compound could be used as a model for designing new therapeutic agents with improved efficacy.
Mécanisme D'action
Propriétés
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(5-chloro-2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-30-18-7-6-15(23)12-17(18)25-21(29)20(28)24-13-14-8-10-27(11-9-14)22-26-16-4-2-3-5-19(16)31-22/h2-7,12,14H,8-11,13H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGWMSRRTSECRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.